molecular formula C10H7BrO3 B1528837 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid CAS No. 1492450-22-2

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1528837
CAS No.: 1492450-22-2
M. Wt: 255.06 g/mol
InChI Key: ISGQFYMPLVYMOW-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in medicinal chemistry . This particular compound, with its bromine and methyl substitutions, exhibits unique chemical properties that make it valuable for research and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially inhibiting or activating these enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor for certain enzymes, leading to a decrease in their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, which in turn can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can modulate signaling pathways that are critical for cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation, depending on the nature of the interaction. This binding can result in changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and alter the levels of metabolites within cells. The compound’s interactions with enzymes in these pathways can lead to changes in the overall metabolic activity of the cell, impacting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific cellular regions may be necessary for its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxyacetophenone.

    Cyclization: The key step involves the cyclization of the starting material to form the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both bromine and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-7-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQFYMPLVYMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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